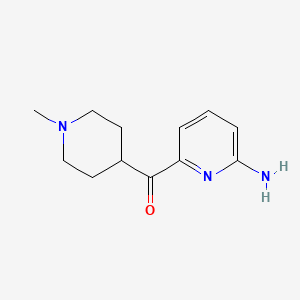

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

CAS No.: 613678-03-8

Cat. No.: VC2365358

Molecular Formula: C12H17N3O

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 613678-03-8 |

|---|---|

| Molecular Formula | C12H17N3O |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | (6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone |

| Standard InChI | InChI=1S/C12H17N3O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3,(H2,13,14) |

| Standard InChI Key | YLTJVIIEHKBRPA-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)C(=O)C2=NC(=CC=C2)N |

| Canonical SMILES | CN1CCC(CC1)C(=O)C2=NC(=CC=C2)N |

Introduction

Chemical Properties and Structure

Basic Chemical Information

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone possesses distinctive chemical properties that define its behavior in various chemical environments. The compound's fundamental chemical characteristics are summarized in Table 1, providing essential reference information for researchers working with this compound.

Table 1: Basic chemical properties of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Structural Characteristics

The structure of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone features several key components that contribute to its chemical behavior and potential biological activity:

The presence of both basic nitrogen atoms in the pyridine and piperidine rings, combined with the carbonyl group, creates a molecule with mixed functionalities and potential for diverse chemical interactions. The amino group on the pyridine ring likely influences its basicity and nucleophilicity, while the carbonyl group provides potential for hydrogen bond acceptance and electrophilic reactions .

Comparative Analysis with Related Compounds

Comparing (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone with structurally related compounds provides valuable insights into its distinctive characteristics and potential properties.

Structural Analogues

Several compounds share structural similarities with (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, though with important differences:

-

6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride: This compound contains a similar piperidine structure but lacks the pyridine ring present in (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. The absence of the pyridine ring likely results in different chemical reactivity and biological activity profiles.

-

1-Methylpiperidin-2-one: This simpler compound lacks both the aminomethyl group and the pyridine ring, representing a more basic structural core compared to (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Comparison Table of Related Compounds

The following table highlights the key differences between (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone and related compounds:

Table 2: Comparison of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone with structurally related compounds.

These structural differences likely result in distinct chemical and biological properties, highlighting the unique characteristics of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone within this family of compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume